molecular formula C10H10O2 B1647198 1-(3-(Vinyloxy)phenyl)ethanone

1-(3-(Vinyloxy)phenyl)ethanone

Cat. No.: B1647198
M. Wt: 162.18 g/mol
InChI Key: YVASNIVVACRAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Vinyloxy)phenyl)ethanone is a chemical building block of interest in advanced synthetic organic chemistry. While specific data for this isomer is limited, its close structural analogue, 1-(4-(Vinyloxy)phenyl)ethanone (CAS 1849-92-9), is a known reagent . Compounds of this class are particularly valuable in transition-metal-catalyzed reactions for constructing complex heterocyclic scaffolds. For instance, scientific literature demonstrates that vinyloxy phenyl ethanone derivatives can serve as key precursors in Ir-catalyzed O-vinylations and subsequent Rh-catalyzed directed C–H bond activation annulation reactions . These methodologies are powerful tools for efficiently building molecular architectures like the 2,3-dihydrobenzofuran and 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan cores, which are found in active pharmaceutical ingredients such as the insomnia drug Ramelteon . As a versatile vinyl ether, researchers may explore its utility in cyclization reactions, polymer science, and as a specialty intermediate in medicinal chemistry programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest applications of vinyl ether compounds in synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-(3-ethenoxyphenyl)ethanone

InChI

InChI=1S/C10H10O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h3-7H,1H2,2H3

InChI Key

YVASNIVVACRAHB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OC=C

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC=C

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 3 Vinyloxy Phenyl Ethanone and Analogous Structures

Catalytic O-Vinylation Strategies for Aryl Alcohols and Ketones

Direct O-vinylation of phenolic ketones is a primary route to 1-(3-(vinyloxy)phenyl)ethanone. Various transition metal catalysts have been developed to facilitate this transformation with high efficiency and selectivity.

Iridium-Catalyzed O-Vinylation of Hydroxyphenyl Ketones

Iridium catalysts have emerged as powerful tools for the O-vinylation of alcohols and phenols. The iridium-catalyzed transfer vinylation from vinyl esters, such as vinyl acetate (B1210297), to a hydroxyl group represents a versatile and practical approach. orgsyn.orgorgsyn.org This methodology is applicable to a wide range of alcohols, including phenolic substrates like 3-hydroxyacetophenone, the direct precursor to this compound.

The reaction typically involves an iridium complex, such as [IrCl(cod)]₂ or [Ir(cod)₂]⁺BF₄⁻, which catalyzes the transfer of the vinyl group from vinyl acetate to the phenolic hydroxyl group. orgsyn.orgorgsyn.org These reactions are often carried out in a suitable solvent like toluene (B28343) at elevated temperatures. The use of a base, such as cesium carbonate, can be beneficial for the reaction. orgsyn.org The iridium-catalyzed process is known for its high efficiency and functional group tolerance.

Table 1: Iridium-Catalyzed Vinylation of Alcohols with Vinyl Acetate

Entry Alcohol Substrate Iridium Catalyst Base Solvent Temp (°C) Yield (%) Reference
1 n-Octyl alcohol [Ir(cod)₂]⁺BF₄⁻ - Toluene 100 99 orgsyn.org
2 trans-2-Methyl-3-phenyl-2-propen-1-ol [IrCl(cod)]₂ Cs₂CO₃ - 100 83 (of rearranged product) orgsyn.org

Note: The table presents examples of iridium-catalyzed vinylation of different alcohols to illustrate the general applicability of the methodology.

Palladium-Catalyzed Transvinylation for Functionalized Vinyloxy Systems

Palladium complexes are highly effective catalysts for transvinylation and related cross-coupling reactions to form aryl vinyl ethers. academie-sciences.fr This approach can involve the reaction of a phenol (B47542) with a vinyl ether (transetherification) or a vinyl ester (transvinylation). academie-sciences.frgoogle.com Palladium acetate, often in combination with a ligand such as 2,2'-bipyridyl or 1,10-phenanthroline, is a commonly used catalyst system. google.comtaylorfrancis.com

The transvinylation of carboxylic acids with vinyl acetate has been extensively studied, and the mechanistic principles can be extended to phenols. taylorfrancis.com The reaction is believed to proceed through the formation of a palladium-phenoxide species, followed by coordination of the vinylating agent and subsequent vinyl group transfer. The addition of a strong acid promoter can significantly enhance the catalytic activity in some cases. google.com This method allows for the synthesis of a variety of functionalized vinyloxy systems under relatively mild conditions. The mechanism for the palladium-catalyzed synthesis of vinyl acetate itself involves the coupling of ethylene (B1197577) with an acetate species on a palladium surface, followed by β-hydride elimination. uwm.edu

Gold-Catalyzed Approaches to Enol Ether Formation from Ketones

Gold catalysts, particularly cationic gold(I) complexes, exhibit a strong affinity for carbon-carbon multiple bonds (π-acidity) and can effectively catalyze the addition of nucleophiles to alkynes and allenes to form enol ethers. acs.orgnih.govbeilstein-journals.org This provides an alternative strategy for constructing the vinyloxy moiety, starting from ketone precursors.

One approach involves the intermolecular hydroalkoxylation of alkynes with alcohols, which can be catalyzed by gold complexes to produce vinyl ethers, often with high stereoselectivity. nih.govacs.orgnih.gov For the synthesis of structures related to this compound, a ketone can be transformed into an enol or enolate equivalent, which then participates in a gold-catalyzed reaction. For instance, gold catalysts can mediate the intramolecular addition of β-ketoesters to unactivated alkynes in a Conia-ene type reaction to form exo-methylenecycloalkanes. acs.org This demonstrates the ability of gold to facilitate C-C bond formation involving a ketone-derived nucleophile. Furthermore, gold-catalyzed O-vinylation of cyclic 1,3-diketones with unactivated alkynes provides direct access to vinyl ethers. nih.gov Silyl enol ethers can also be employed in gold-catalyzed alkylation reactions. beilstein-journals.org

Table 2: Gold-Catalyzed Reactions for Enol Ether Synthesis

Entry Substrate Type Gold Catalyst System Reaction Type Product Type Yield (%) Reference
1 β-Ketoester with alkyne (PPh₃)AuCl / AgOTf Intramolecular Conia-Ene exo-Methylenecycloalkane Excellent acs.org
2 Alkyne and Alcohol [{Au(SIPr)}₂(μ–OH)][BF₄] Intermolecular Hydroalkoxylation (Z)-Vinyl Ether Excellent acs.org
3 Cyclic 1,3-Diketone and Alkyne (Johnphos)Au(MeCN)SbF₆ / Cu(OTf)₂ Intermolecular O-Vinylation Vinyl Ether Good to Excellent nih.gov
4 Silyl Enol Ether and ortho-Alkynylbenzoate Ph₃PAuCl / AgClO₄ Alkylation α-Alkylated Silyl Enol Ether 35 beilstein-journals.org

Formation of Related Vinyloxyaromatic Scaffolds

The synthetic strategies discussed above can be extended to the preparation of other vinyloxyaromatic compounds, such as those with different substitution patterns or functional groups on the aromatic ring.

Synthesis via Palladium-Catalyzed Arylation of Hydroxyalkyl Vinyl Ethers

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful method for C-C bond formation and can be adapted for the synthesis of arylated vinyl ethers. researchgate.net By using a hydroxyalkyl vinyl ether as the alkene component and an aryl halide, it is possible to introduce an aryl group onto the vinyl ether scaffold. nih.govamanote.com

These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate, in the presence of a phosphine (B1218219) ligand. The choice of ligand and reaction conditions can influence the regioselectivity of the arylation (α- or β- to the ether oxygen). nih.gov This methodology allows for the construction of complex vinyloxyaromatic structures from readily available starting materials.

Strategic Routes to Vinyloxy-Substituted Aromatic Aldehydes and Derivatives

The synthesis of vinyloxy-substituted aromatic aldehydes, such as 3-vinyloxybenzaldehyde, can be achieved from the corresponding hydroxybenzaldehydes. 3-Hydroxybenzaldehyde (B18108) is a readily available starting material that can be prepared from 3-nitrobenzaldehyde (B41214) through a sequence of reduction, diazotization, and hydrolysis. wikipedia.org

The vinylation of 3-hydroxybenzaldehyde can be accomplished using the catalytic methods described previously, such as iridium-catalyzed transfer vinylation with vinyl acetate or palladium-catalyzed transvinylation. An alternative approach involves a copper-catalyzed Ullmann-type coupling reaction between a phenol and a vinyl halide, which provides a general method for the formation of vinyl aryl ethers. researchgate.net These methods provide access to vinyloxy-substituted aromatic aldehydes, which are versatile building blocks for the synthesis of more complex molecules.

Derivatization of Natural Products to Vinyloxy Ethers

The synthesis of vinyloxy ethers from naturally occurring compounds, particularly those containing hydroxyl groups, represents a valuable transformation in organic chemistry. A direct and environmentally conscious approach involves the vinylation of natural alcohols and phenols using calcium carbide as the acetylene (B1199291) source. rsc.orgmdpi.com This transition-metal-free protocol offers a mild and safe pathway to various vinyloxy derivatives, including those from complex polyols and substituted phenols. rsc.org

The methodology has been successfully applied to a range of sugar alcohols and phenol derivatives. rsc.org Research indicates that the electronic properties of substituents on phenolic substrates significantly influence the reaction's efficiency. Phenols bearing electron-donating groups generally exhibit higher reactivity and yield compared to those with electron-withdrawing groups. rsc.org This is a key consideration for the synthesis of analogues of this compound, where the acetyl group acts as an electron-withdrawing substituent. For polyhydroxylated natural products, the selectivity towards fully vinylated products can decrease due to competing side reactions in the requisite basic media. rsc.org

The table below illustrates the effect of substituents on the direct vinylation of various phenols using calcium carbide, demonstrating the varied success of this green methodology. rsc.org

Phenol DerivativeReaction Time (h)Conversion (%)Yield (%)
Phenol249995
4-Methylphenol249996
4-Methoxyphenol249997
4-Chlorophenol488075
4-Nitrophenol482015

Mechanistic Investigations into O-Vinylation Reactions

The formation of the vinyloxy ether linkage, central to the structure of this compound, can be achieved through various reaction pathways, the mechanisms of which are subjects of detailed investigation. The specific mechanism is highly dependent on the chosen reagents and catalysts, which can range from transition-metal complexes to metal-free superbasic systems. nih.govresearchgate.net

Palladium-catalyzed reactions, for instance, often proceed through a pathway analogous to a Heck reaction rather than a Hiyama cross-coupling, especially when using vinylalkoxysilanes in aqueous media. nih.gov In such cases, the reaction involves the vinylation occurring at the vinylic C-H bond. nih.gov Alternatively, copper-catalyzed systems provide an efficient route for the O-vinylation of phenols with vinyl halides. nih.gov In other approaches, direct vinylation of phenols with acetylene can be achieved in superbasic media, such as KOH-DMSO, where the reaction proceeds via nucleophilic attack of the phenoxide anion on the acetylene moiety. mdpi.comresearchgate.net Understanding these diverse mechanisms is crucial for optimizing reaction conditions to achieve high selectivity and yield.

Kinetic and Thermodynamic Control in Vinyl Ether Synthesis

The principles of kinetic and thermodynamic control are fundamental in determining the product distribution of reactions with multiple competing pathways. wikipedia.org A reaction is under kinetic control when the product ratio is determined by the relative rates of formation, favoring the product with the lowest activation energy. wikipedia.org Conversely, thermodynamic control is established when the reaction is reversible, allowing equilibrium to be reached, which favors the most stable product. wikipedia.org Reaction conditions such as temperature, pressure, and solvent dictate which pathway is dominant. wikipedia.org

In the synthesis of vinyl ethers, particularly from substituted phenols, the possibility of forming different regioisomers or geometric isomers (E/Z) introduces the relevance of kinetic versus thermodynamic control. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, low temperatures and sterically hindered bases favor the kinetic product, formed by removing the most accessible proton. wikipedia.org A similar principle can apply to the selective vinylation of a phenol with multiple reactive sites.

Generally, every reaction begins under kinetic control, as the product that forms fastest will initially predominate. wikipedia.org If the reaction conditions (e.g., higher temperature, longer reaction time) permit the reversal of product formation, the system can equilibrate to favor the more thermodynamically stable product. wikipedia.org The Diels-Alder reaction between cyclopentadiene (B3395910) and furan (B31954) serves as a classic illustration: at room temperature, the less stable endo isomer (the kinetic product) is the major product, whereas at 81°C with prolonged reaction times, the more stable exo isomer (the thermodynamic product) predominates. wikipedia.org While specific comprehensive studies on kinetic versus thermodynamic control in the synthesis of this compound are not widely detailed, these foundational principles guide the selection of reaction conditions to favor the desired isomer.

Role of Catalyst Systems and Ligands in Selective Vinyloxylation

The selectivity and efficiency of O-vinylation reactions are profoundly influenced by the choice of catalyst and associated ligands. Both palladium and copper-based systems are prominent in the synthesis of aryl vinyl ethers, with ligands playing a pivotal role in modulating the catalyst's activity and directing the reaction's outcome. nih.govnih.gov

Palladium-Catalyzed Systems: Palladium catalysts are highly effective for the arylation of vinyl ethers and the synthesis of aryl enol ethers from vinyl triflates. nih.govrsc.org The ligand coordinated to the palladium center is critical. For instance, the combination of Pd(OAc)₂ with a bidentate phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) creates a high-performance system for the regioselective arylation of vinyl ethers. nih.gov Ligands can steer the reaction's site-selectivity, a concept powerfully demonstrated in the Pd(II)-catalyzed olefination of silyl-protected phenols. In that work, the choice of ligand could switch the reaction's selectivity between the electronically favored para-position and the sterically accessible but electronically deactivated meta-position. nih.gov Mechanistic studies suggest that certain S,O-ligands can trigger the formation of more reactive cationic palladium species, accelerating the reaction by facilitating the rate-determining C–H activation step. nih.govrsc.org

Copper-Catalyzed Systems: Copper-based catalysts offer a milder and often more economical alternative for O-vinylation. An efficient catalytic system for the vinylation of phenols has been developed using CuI with a specific N,N'-ligand. nih.gov The exceptional activity is attributed to the ligand providing the necessary electron density on the copper center to facilitate the reaction. nih.gov This system demonstrates broad functional group tolerance and stereospecificity, highlighting the ligand's crucial role. nih.gov

The following table summarizes the performance of different catalyst-ligand systems in O-vinylation and related reactions, underscoring the impact of these components on reaction outcomes.

Catalyst SystemReactantsKey Outcome/FindingReference
Pd(OAc)₂ / dpppAryl bromides + Vinyl ethersHigh regioselectivity for alkyl aryl ketones. nih.gov
Pd₂(dba)₃ / 2-(di-tBu-phosphino)biphenylVinyl triflates + PhenolsEfficient conversion to aryl enol ethers. rsc.org
CuI / Ligand L3Aryl vinyl iodides + PhenolsExcellent yields for O-vinylation under mild conditions. nih.gov
Pd(OAc)₂ / Pyridine-pyridone ligandSilyl-protected phenols + OlefinsLigand controls switch from para- to meta-selectivity. nih.gov
[Pd(en)Cl₂]Aryl halides + VinylalkoxysilanesCatalyzes vinylation via a Heck-type mechanism in water. nih.gov

Advanced Studies on the Reactivity and Reaction Pathways of 1 3 Vinyloxy Phenyl Ethanone

Reactivity of the Vinyloxy Moiety in Complex Transformations

The vinyloxy group, an electron-rich olefin, is highly susceptible to electrophilic attack and participates readily in various addition and cycloaddition reactions. The presence of the meta-substituted acetophenone (B1666503) group exerts a significant electronic influence on the vinyloxy moiety, modulating its reactivity.

Acid-Catalyzed Hydrolysis Mechanisms of Vinyl Ethers and Substituent Effects

The acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction that proceeds through a rate-determining protonation of the β-carbon of the vinyl group. researchgate.netcdnsciencepub.com This initial step generates a resonance-stabilized alkoxycarbocation intermediate. Subsequent rapid hydration of this intermediate forms a hemiacetal, which then decomposes to yield an aldehyde (or ketone) and an alcohol. cdnsciencepub.com In the case of 1-(3-(vinyloxy)phenyl)ethanone, this hydrolysis would yield 3-hydroxyacetophenone and acetaldehyde.

The general mechanism is as follows:

Protonation: The vinyl ether's β-carbon is protonated by a hydronium ion (H₃O⁺), forming a carbocation intermediate that is stabilized by resonance with the adjacent oxygen atom. This is the rate-determining step. researchgate.net

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated by water to form a hemiacetal.

Decomposition: The hemiacetal is unstable in acidic conditions and rapidly breaks down to form the final products.

The rate of this hydrolysis is highly sensitive to the electronic nature of the substituents on the vinyl ether. nih.gov Electron-donating groups attached to the vinyl moiety stabilize the carbocation intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation and slow the reaction down.

For this compound, the acetyl group at the meta-position of the phenyl ring acts as an electron-withdrawing group. This deactivates the phenyl ring and, through inductive and resonance effects, reduces the electron-donating ability of the phenoxy oxygen towards the vinyl group. This reduction in electron density on the vinyl ether moiety destabilizes the carbocation intermediate formed during hydrolysis, leading to a slower hydrolysis rate compared to vinyl ethers with electron-donating substituents.

Substituent effects on the rate of vinyl ether hydrolysis are well-documented. For instance, an α-methyl group can increase reactivity by a factor of 363 by stabilizing the carbocation, while an α-phenyl group only provides a 70-fold increase. nih.gov This lesser effect from the phenyl group is attributed to the stabilization of the starting material through conjugation, which increases the activation barrier for protonation. nih.govcdnsciencepub.com Alkyl or phenyl groups at the β-position tend to destabilize the carbocation intermediate through electron-withdrawing polar effects. nih.gov

Substituent PositionEffect of Electron-Donating Group (e.g., -CH₃, -OCH₃)Effect of Electron-Withdrawing Group (e.g., -COCH₃, -NO₂)
α-positionIncreases rate (stabilizes carbocation)Decreases rate (destabilizes carbocation)
β-positionDecreases rate (destabilizes carbocation via polar effects)Decreases rate (destabilizes carbocation)
On Aryl Ring (of Aryl Vinyl Ether)Increases rate (enhances oxygen's electron-donating ability)Decreases rate (reduces oxygen's electron-donating ability)

Cycloaddition Reactions with Electron-Deficient Dienophiles and Dipolarophiles

The electron-rich double bond of the vinyloxy group makes this compound an excellent partner in cycloaddition reactions, particularly with electron-deficient species. These reactions are powerful tools for constructing five- and six-membered ring systems.

[3+2] cycloadditions are concerted reactions involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). diva-portal.org In reactions involving this compound as the dipolarophile, its electron-rich nature dictates the regiochemical outcome. Theoretical studies, often employing Density Functional Theory (DFT), are used to analyze the reaction pathways and predict selectivity. distantreader.org The presence of substituents on both the dipole and the dipolarophile has a significant effect on the regio- and stereoselectivity of the reaction. distantreader.org The ortho-endo pathway is often preferred due to having the lowest activation energy. The regioselectivity in these reactions can be rationalized by analyzing activation energies and local reactivity indices derived from conceptual DFT. researchgate.net

Nitrones, which are 1,3-dipoles, react with vinyl ethers in a [3+2] cycloaddition to form five-membered isoxazolidine (B1194047) rings. chesci.comchem-station.com This reaction is a highly efficient method for creating up to three new contiguous stereocenters. chem-station.com The mechanism is generally considered a concerted, pericyclic process where both new sigma bonds are formed simultaneously, though not necessarily synchronously. diva-portal.orgmdpi.com

The regioselectivity of the cycloaddition between a nitrone and an electron-rich alkene like a vinyl ether is governed by Frontier Molecular Orbital (FMO) theory. chesci.com The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the vinyl ether) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (the nitrone). chesci.com For this compound, the electron-donating vinyloxy group raises the energy of its HOMO, facilitating a favorable interaction with the LUMO of most nitrones. This leads to a specific regiochemical outcome, typically yielding 5-alkoxyisoxazolidines. nih.gov

Catalysis plays a crucial role in controlling the stereoselectivity of these reactions. Both Lewis acids and Brønsted acids have been employed to achieve high enantioselectivity. nih.govrsc.org These catalysts can coordinate to the nitrone, lowering its LUMO energy and accelerating the reaction while creating a chiral environment that directs the approach of the dipolarophile. rsc.org

Oxidation Reactions: Ozone-Initiated Kinetics and Primary Ozonide Fragmentation Pathways

The reaction of vinyl ethers with ozone (ozonolysis) is an important atmospheric degradation pathway and a useful synthetic transformation. rsc.org The reaction proceeds via the Criegee mechanism, which involves the [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (POZ), also known as a molozonide. nih.govrsc.org

The POZ rapidly decomposes into two fragments: a carbonyl compound and a carbonyl oxide, known as the Criegee intermediate (CI). rsc.org These two fragments can then recombine in a different orientation to form a more stable secondary ozonide (SOZ). The fragmentation of the POZ for this compound can proceed through two pathways:

Pathway A: Forms formaldehyde (B43269) (HCHO) and a Criegee intermediate derived from the aryl ether portion.

Pathway B: Forms 3-vinyloxyphenyl formate (B1220265) and the simplest Criegee intermediate (CH₂OO).

Studies on similar vinyl ethers suggest that the pathway leading to the formation of an ester (or formate) and formaldehyde is often dominant. rsc.orgnih.gov

The kinetics of ozone-initiated reactions with vinyl ethers are typically second-order, being first-order in both ozone and the vinyl ether. nih.gov The rate constants for the ozonolysis of various vinyl ethers have been determined experimentally. For example, the rate coefficient for the ozonolysis of n-butyl vinyl ether at 298 K is approximately 2.59 x 10⁻¹⁶ cm³ per molecule per second. rsc.org The presence of the acetophenone group in this compound would be expected to influence the reaction rate, likely by slightly reducing the nucleophilicity of the double bond compared to simple alkyl vinyl ethers.

Ozonolysis of this compound: Potential Fragmentation Pathways
PathwayPrimary Ozonide Fragmentation Products
Pathway AFormaldehyde + 1-(3-(formyloxy)phenyl)ethanone Criegee Intermediate
Pathway B3-Acetylphenyl formate + Formaldehyde Criegee Intermediate (CH₂OO)

Transformations Involving the Acetophenone Functional Group

The acetophenone portion of the molecule offers a second site for chemical modification. The reactivity is characteristic of an aromatic ketone. study.commdpi.com The acetyl group is an electron-withdrawing, meta-directing group for electrophilic aromatic substitution, while the vinyloxy group is an ortho, para-director. The interplay of these two groups governs the regioselectivity of reactions on the aromatic ring.

Common transformations of the acetophenone group include:

Reactions at the Carbonyl Group: The ketone can be reduced to a secondary alcohol (1-(3-(vinyloxy)phenyl)ethanol) using reducing agents like sodium borohydride. It can also react with amines to form imines or with hydroxylamine (B1172632) to form oximes. nih.gov

Reactions at the α-Carbon: The α-protons of the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations and α-functionalization. researchgate.net

Electrophilic Aromatic Substitution: The acetyl group deactivates the ring and directs incoming electrophiles to the positions meta to it (C5). The vinyloxy group is an activating ortho, para-director (directing to C2, C4, C6). The directing effects are competitive. Given the strong meta-directing and deactivating nature of the acetyl group, substitution is likely to be challenging and may occur at the position meta to the acetyl group and ortho to the vinyloxy group (C2) or meta to both (C5).

Nucleophilic Aromatic Substitution: This is generally difficult on this ring unless a good leaving group is present at a position activated by the electron-withdrawing acetyl group.

The acetophenone moiety is a versatile precursor in the synthesis of various heterocyclic compounds and can be used as a synthon in multicomponent reactions. mdpi.comresearchgate.net

Annulation Reactions and Directed C-H Bond Activation for Benzofuran (B130515) Scaffold Formation

The synthesis of benzofuran scaffolds, prevalent in biologically active molecules, can be efficiently achieved through annulation reactions involving this compound. A prominent strategy involves transition-metal-catalyzed C-H bond activation, which offers an atom-economical approach to constructing the benzofuran core.

Rhodium(III)-catalyzed C-H/C-C bond activation and cascade annulation represent a powerful method for synthesizing benzofuran-3(2H)-ones. researchgate.net While direct studies on this compound are not extensively documented, the general mechanism suggests that the ortho-C-H bond of the phenyl ring can be activated by a rhodium catalyst, followed by coupling with an alkyne or another coupling partner. The vinyloxy group can then participate in the cyclization, leading to the formation of the furan (B31954) ring. This process can be directed by the ketone group, which can coordinate to the metal center and facilitate the C-H activation at the desired position.

Palladium-catalyzed C-H functionalization is another key technique for benzofuran synthesis. nih.govresearchgate.netrsc.org In this approach, a palladium catalyst activates a C-H bond on the aromatic ring, which then undergoes an intramolecular reaction with the vinyloxy group to form the benzofuran ring. This method is highly versatile and can be applied to a wide range of substrates. The reaction often proceeds through a Heck-type mechanism or a C-O cyclization pathway. nih.gov The presence of the ketone group in this compound can influence the regioselectivity of the C-H activation, potentially directing the cyclization to a specific position.

Table 1: Overview of Catalytic Systems for Benzofuran Synthesis via C-H Activation

Catalyst SystemReaction TypeKey FeaturesPotential Application to this compound
Rh(III) complexesC-H/C-C Activation, AnnulationHigh efficiency, good functional group tolerance.Synthesis of benzofuran-3(2H)-one derivatives.
Pd(0)/Pd(II) complexesC-H Activation, C-O CyclizationVersatile, applicable to diverse substrates.Direct synthesis of substituted benzofurans.

Condensation and Cross-Coupling Reactions of the Ketone Unit

The ketone functionality in this compound is a hub for various carbon-carbon bond-forming reactions, including condensation and cross-coupling reactions.

Aldol Condensation: The ketone can undergo aldol condensation, a fundamental reaction in organic synthesis. masterorganicchemistry.comlibretexts.orgwikipedia.orgsigmaaldrich.commagritek.com In the presence of a base or an acid catalyst, the ketone can be converted to its enolate or enol form, which then acts as a nucleophile, attacking the carbonyl group of another molecule (either another molecule of this compound or a different aldehyde or ketone). This reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone. libretexts.org This reaction is a powerful tool for elongating the carbon chain and introducing new functional groups.

Cross-Coupling Reactions: While the ketone itself is not directly involved in typical cross-coupling reactions, its α-position can be functionalized to participate in such transformations. For instance, α-halogenation of the ketone would provide a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. nih.govorganic-chemistry.orgnih.govrsc.org This would allow for the introduction of a wide variety of substituents at the α-position of the ketone, further diversifying the molecular scaffold. The vinyloxy group, depending on the reaction conditions, might also participate in or be affected by these cross-coupling reactions.

Table 2: Potential Condensation and Cross-Coupling Reactions of the Ketone Unit

Reaction TypeReagents/CatalystsProduct Type
Aldol CondensationBase (e.g., NaOH) or Acid (e.g., H+)β-Hydroxy ketone or α,β-Unsaturated ketone
α-Arylation (via α-halogenation)1. Halogenating agent 2. Pd catalyst, Arylboronic acidα-Aryl ketone
α-Alkynylation (via α-halogenation)1. Halogenating agent 2. Pd/Cu catalyst, Terminal alkyneα-Alkynyl ketone

Synergistic Reactivity of Vinyloxy and Ketone Functionalities

The proximate arrangement of the vinyloxy and ketone groups in this compound can lead to synergistic reactivity, where the two groups mutually influence each other's reactivity and enable unique transformations.

Computational Elucidation of Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate mechanisms of reactions involving this compound. Such studies can provide valuable insights into the synergistic effects of the vinyloxy and ketone functionalities.

Theoretical investigations can be employed to model the transition states and reaction intermediates of various transformations. For instance, in the context of annulation reactions for benzofuran synthesis, computational studies can help to understand the role of the catalyst, the directing effect of the ketone group, and the energetics of different reaction pathways. This can aid in optimizing reaction conditions and predicting the regioselectivity of the C-H activation.

Furthermore, computational analysis can shed light on the electronic interplay between the vinyloxy and ketone groups. The electron-donating nature of the vinyloxy group can influence the reactivity of the aromatic ring and the ketone. DFT calculations can quantify these electronic effects and correlate them with observed reactivity patterns.

Stereochemical Outcomes in Catalyst-Controlled Reactions

The presence of prochiral centers in this compound and its reaction products opens up avenues for stereoselective synthesis. The stereochemical outcome of reactions can be effectively controlled by employing chiral catalysts.

For instance, the reduction of the ketone to a secondary alcohol can be achieved with high enantioselectivity using chiral reducing agents or through catalytic asymmetric hydrogenation. Similarly, reactions involving the vinyloxy group, such as additions or cycloadditions, can be rendered stereoselective by the use of chiral Lewis acids or organocatalysts.

Cobalt(III)-catalyzed stereospecific C-H functionalization has been shown to be effective for the synthesis of homoallylic alcohols. rsc.org This methodology could potentially be adapted for this compound, where a chiral cobalt catalyst could control the stereochemistry of a C-H functionalization reaction directed by the ketone. Palladium-catalyzed asymmetric alkylations are also a powerful tool for constructing stereocenters. mdpi.com By carefully selecting the chiral ligand for the palladium catalyst, it may be possible to achieve highly stereoselective transformations involving either the ketone or the vinyloxy group.

Table 3: Potential Catalyst-Controlled Stereoselective Reactions

Reaction TypeChiral CatalystPotential Stereochemical Outcome
Asymmetric Ketone ReductionChiral Ruthenium or Rhodium complexesEnantiomerically enriched secondary alcohol
Asymmetric C-H FunctionalizationChiral Cobalt(III) or Palladium(II) complexesDiastereo- and enantioselective C-C bond formation
Asymmetric Michael AdditionChiral OrganocatalystsEnantioselective formation of a new stereocenter

Polymerization Chemistry of 1 3 Vinyloxy Phenyl Ethanone and Its Polymeric Analogues

Monomer Synthesis and Design for Polymerization Applications

The synthesis and design of monomers are foundational to the development of polymers with tailored properties. In the context of 1-(3-(vinyloxy)phenyl)ethanone and its analogs, the focus is on creating vinyloxyaryl ketone monomers that can be efficiently polymerized and that impart desired functionalities to the resulting polymer.

Development of Functionalized Vinyloxyaryl Ketone Monomers

The development of functionalized vinyloxyaryl ketone monomers involves introducing specific chemical groups to the basic monomer structure to influence its polymerization behavior and the properties of the final polymer. Research has explored the synthesis of novel vinyl ketone monomers with mesogenic substituents, which are moieties that can induce liquid crystalline behavior. For instance, new vinyl ketone monomers such as 8-(3′-chloro-4′-pentyl-[1,1′-biphenyl-4-oxy)oct-1-en-3-one (BVK) and 8-[2′-chloro-4‴-octyl-[1,1′:4′,1″:4″,1‴-quaterphenyl-4-oxy]oct-1-en-3-one (QVK) have been synthesized. nih.govresearchgate.netmdpi.com The synthetic route for these monomers typically involves a multi-step process that can be adapted for various functional groups. mdpi.com

A general synthetic approach for such functionalized monomers can be outlined as follows:

Synthesis of cyclopropan-1-ols: This is often achieved from corresponding esters through reactions like the Kulinkovich reaction. mdpi.com

Ring splitting and transformation: The cyclopropane ring is then opened and converted to a substituted 2-bromoethyl ketone. mdpi.com

Dehydrobromination: The final step involves the elimination of HBr to form the target vinyl ketone. mdpi.com

The nature of the substituent on the aryl ring significantly impacts the properties of the monomer and the resulting polymer. For example, the number of phenyl substituents attached to the para-position of the phenoxy group influences the ability of the monomer to exhibit liquid crystalline behavior. nih.govresearchgate.net

Table 1: Examples of Functionalized Vinyloxyaryl Ketone Monomers and their Properties
MonomerAbbreviationKey Structural FeatureObserved Phase Behavior
8-(3′-chloro-4′-pentyl-[1,1′-biphenyl-4-oxy)oct-1-en-3-oneBVKDiphenyl moietyCrystalline, melts to isotropic phase at 63 °C
8-[2′-chloro-4‴-octyl-[1,1′:4′,1″:4″,1‴-quaterphenyl-4-oxy]oct-1-en-3-oneQVKQuaterphenyl moietyExhibits liquid crystalline behavior
8-((4″-((1R,4S)-4-butylcyclohexyl)-2′-chloro-[1,1′,4′,1″-terphenyl]-4-yl)oxy)oct-1-en-3-oneTVKTerphenyl moiety with cyclohexyl groupExhibits liquid crystalline behavior

Strategies for Incorporating Vinyloxyaryl Ketones into Novel Monomeric Scaffolds

Incorporating vinyloxyaryl ketones into novel monomeric scaffolds is a key strategy for creating polymers with advanced architectures and functionalities. This can involve the synthesis of monomers with multiple polymerizable groups or the incorporation of the vinyloxyaryl ketone moiety into a larger, more complex molecular framework.

One strategy involves the use of bifunctional monomers in polymerization reactions. For example, in copolymerization studies, bifunctional monomers like ethylene (B1197577) glycol divinyl ether (EGDVE) have been used. cmu.edu This approach allows for the creation of cross-linked polymer networks.

Another strategy is to attach bulky and rigid substituents to the vinyl ketone structure. This has been shown to influence the liquid crystalline properties of the resulting polymers. nih.govresearchgate.net The synthesis of monomers with complex aromatic substituents, such as those containing multiple phenyl rings, demonstrates this approach. nih.govresearchgate.netmdpi.com These bulky groups can affect the packing of the polymer chains and lead to the formation of ordered phases.

The design of these scaffolds is guided by the desired application of the final polymer. For instance, for applications in photo-responsive materials, the vinyloxyaryl ketone moiety is crucial due to its photochemical properties.

Mechanisms and Kinetics of Polymerization

The polymerization of this compound and its analogs can proceed through various mechanisms, including cationic, radical, and controlled/living polymerization. The choice of polymerization method significantly influences the structure, molecular weight, and properties of the resulting polymer.

Cationic Polymerization of Vinyloxyaryl Ethers: Initiators, Co-initiators, and Solvent Effects

Cationic polymerization is a primary method for polymerizing vinyl ethers due to the electron-donating nature of the alkoxy group, which stabilizes the growing carbocationic chain end. nih.govnii.ac.jp This chain growth polymerization is initiated by an electrophile, typically a Lewis acid or a protonic acid, which transfers a charge to the monomer to form a carbenium ion. nih.govnii.ac.jp

Initiators and Co-initiators: A wide variety of initiating systems have been developed for the cationic polymerization of vinyl ethers.

Protonic Acids: Strong Brønsted acids like perchloric, phosphoric, sulfuric, and triflic acids can initiate polymerization. nii.ac.jp The counterion generated should be weakly nucleophilic to prevent termination. nii.ac.jp

Lewis Acids: Lewis acids, often in combination with a proton source (co-initiator), are effective initiators. For example, ZnCl₂ has been used as an activator with substituted benzoic acid initiators. researchgate.net

Organocatalysts: Metal-free organocatalysts have been developed to avoid metal contamination in the final polymer. nih.gov An example is the use of 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) as an acid catalyst. nih.gov

Photoinitiators: Photoinitiated cationic polymerization allows for spatial and temporal control over the initiation process. researchgate.net Systems using aryl-substituted vinyl halides in the presence of zinc iodide have been studied. researchgate.net

Solvent Effects: The choice of solvent has a profound influence on the cationic polymerization of vinyl ethers. The polarity of the solvent can affect the stability of the propagating carbocation and the nature of the ion pair (from free ions to covalent species), which in turn influences the rates of propagation, termination, and chain transfer. nih.gov Non-polar solvents are often used to minimize side reactions.

Table 2: Initiating Systems for Cationic Polymerization of Vinyl Ethers
Initiator SystemTypeKey Features
HI/I₂Protonic Acid/Lewis AcidUsed for the first living polymerization of isobutyl vinyl ether (IBVE). nii.ac.jp
Substituted Benzoic Acid/ZnCl₂Brønsted Acid/Lewis AcidAllows for controlled cationic polymerization. researchgate.net
1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP)OrganocatalystEnables polymerization with living characteristics. nih.gov
Aryl-substituted vinyl halides/ZnI₂PhotoinitiatorAllows for photoinitiated polymerization. researchgate.net
CumOH/B(C₆F₅)₃/Et₂OBrønsted Acid/Lewis AcidCan initiate aqueous cationic polymerization of vinyl ethers. mdpi.com

Controlled/Living Polymerization Techniques for Precision Polymer Architectures

Controlled/living polymerization techniques offer precise control over molecular weight, molecular weight distribution (dispersity), and polymer architecture. taylorandfrancis.comyoutube.com These methods are characterized by the absence of irreversible termination and chain transfer reactions. taylorandfrancis.comyoutube.com

Living Cationic Polymerization: This technique allows for the synthesis of well-defined poly(vinyl ether)s. The key is to establish a dynamic equilibrium between a dormant species and a propagating cationic species. youtube.com This slows down the polymerization and minimizes side reactions, leading to polymers with narrow molecular weight distributions. youtube.com Living cationic polymerization of vinyl ethers has been achieved using various initiating systems, including electrophilic selenium reagents as initiators and pentacarbonylbromomanganese as a catalyst. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including vinyl ketones. nih.govresearchgate.net Cationic RAFT polymerization has also been developed for vinyl ethers. nih.gov This method involves a degenerative chain transfer mechanism mediated by a RAFT agent, such as a thiocarbonylthio compound. nih.gov The use of RAFT allows for the synthesis of polymers with controlled molecular weights and low dispersity (Đ < 1.2). mdpi.comnih.gov For instance, RAFT polymerization of BVK and TVK using asymmetrical trithiocarbonates has been successfully demonstrated. nih.govresearchgate.netmdpi.com

Table 3: Comparison of Controlled/Living Polymerization Techniques for Vinyloxyaryl Ether/Ketone Monomers
TechniqueMonomer TypeKey FeaturesExample System
Living Cationic PolymerizationVinyl EthersEquilibrium between dormant and active species; narrow molecular weight distribution. youtube.comElectrophilic selenium reagents/Mn(CO)₅Br. rsc.org
Cationic RAFT PolymerizationVinyl EthersDegenerative chain transfer mechanism; applicable with various chain transfer agents. nih.govProtonic initiator with thiocarbonylthio-based RAFT agents. nih.gov
Radical RAFT PolymerizationVinyl KetonesControlled radical polymerization; synthesis of well-defined polymers with low dispersity. mdpi.comAIBN initiator with asymmetrical trithiocarbonates as RAFT agents. mdpi.com

Microstructural Control and Architecture in Poly[this compound]

Stereoregularity and Tacticity in Vinyloxy Polymer Chains

The spatial arrangement of the pendant 3-acetylphenyl groups along the polymer backbone, known as tacticity, profoundly influences the physical and mechanical properties of poly[this compound]. nih.gov For poly(vinyl ether)s, tacticity can transform a material from an amorphous, tacky substance into a semicrystalline thermoplastic with enhanced mechanical strength. nsf.govacs.org The control of stereochemistry in the cationic polymerization of vinyl ethers, the primary method for polymerizing monomers like this compound, has been a significant area of research.

Historically, achieving stereocontrol was challenging due to the achiral nature of the propagating oxocarbenium ion chain end, which offers no inherent bias for the facial addition of incoming monomers. nsf.gov However, recent advancements have demonstrated that catalyst-controlled stereoselective cationic polymerization can produce highly isotactic poly(vinyl ether)s. nih.govnsf.gov This is achieved by designing chiral counterions that create a specific stereochemical environment at the propagating chain end, thereby directing the incoming monomer to add with a specific orientation. nih.gov

Key strategies for controlling stereoregularity include:

Asymmetric Ion-Pairing Catalysis: This approach utilizes a chiral counterion paired with the cationic propagating center. The steric hindrance and specific interactions provided by the chiral anion guide the facial approach of the next monomer unit, leading to a high degree of stereoselectivity. unc.educhemrxiv.org

Lewis Acid Catalysts with Bulky Ligands: Systems using Lewis acids like titanium or tin complexes with bulky aryloxy or phosphoric acid ligands have been shown to produce highly isotactic poly(vinyl ether)s, particularly at low temperatures. acs.org

Temperature and Concentration Control: Polymerization conditions also play a role. Lower reaction temperatures and specific monomer concentrations can favor the formation of isotactic structures. acs.org

By applying these advanced catalytic systems to the polymerization of this compound, it is possible to synthesize polymers with controlled tacticity (isotactic or syndiotactic), thereby enabling fine-tuning of properties such as crystallinity, solubility, and thermal behavior.

Interactive Table: Factors Influencing Stereoselectivity in Vinyl Ether Polymerization

FactorDescriptionExpected Outcome on Poly[this compound]
Chiral Counterion A sterically demanding, chiral anion (e.g., based on BINOL) is paired with the propagating cation.High isotactic content (%m > 90%), leading to a semicrystalline material with improved mechanical properties. nih.govnsf.gov
Bulky Lewis Acid A Lewis acid catalyst (e.g., TiCl4) is modified with bulky ligands to create a sterically hindered active site.Increased isotacticity, particularly effective at low polymerization temperatures (-78 °C). acs.org
Low Temperature Polymerization is conducted at reduced temperatures (e.g., -78 °C).Reduces chain mobility and enhances the directing effect of the catalyst system, favoring isotactic placement. acs.org
Monomer Structure The steric bulk of the monomer's side group can influence stereoselectivity.The 3-acetylphenyl group may provide sufficient steric influence to interact with the catalyst system for effective stereocontrol. unc.edu

Post-Polymerization Modification of Vinyloxyaryl Ketone Polymers for Enhanced Functionality

Post-polymerization modification (PPM) is a powerful strategy for introducing new functional groups onto a pre-existing polymer backbone. nih.gov This approach is advantageous as it allows for the synthesis of a variety of functional polymers from a single, well-defined parent polymer, avoiding the need to synthesize and polymerize complex functional monomers. nih.gov For poly[this compound], the pendant ketone group is a versatile handle for a wide range of chemical transformations.

The ketone moiety is more stable than aldehydes and can undergo high-yield modification reactions under mild conditions. nih.gov This allows for the conjugation of sensitive molecules and the introduction of functionalities that might not be compatible with the initial polymerization conditions.

Common modification reactions for the ketone group include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., aminooxy-containing molecules) forms a stable oxime linkage. This is a highly efficient "click" type reaction. nih.govacs.org

Reduction to Hydroxyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This new hydroxyl group can then be used for further reactions, such as esterification. tandfonline.com

Paal-Knorr Reaction: Reaction with primary amines or diamines can convert the 1,4-dicarbonyl structures (if present after modification) into N-substituted pyrrole rings along the polymer backbone, a method used to functionalize aliphatic polyketones. cambridge.orgnih.gov

Hydrazone Formation: Reaction with hydrazides forms hydrazone linkages, which are often reversible under acidic conditions, creating potential for pH-responsive materials. acs.org

These modifications can be used to attach bioactive molecules, introduce cross-linking sites, alter solubility, or enhance adhesion to polar substrates, significantly broadening the application scope of the original polymer. nih.govtandfonline.com

Research into Polymer Properties and Performance (excluding basic chemical/physical data)

The performance of polymers derived from this compound is dictated by their chemical structure at both the monomer and macromolecular levels. Research into thermal stability and structure-property relationships provides crucial insights into their potential applications.

Thermal Stability and Degradation Mechanisms of Derived Polymers

The thermal stability of a polymer determines its processing window and service temperature. For poly(vinyl ether)s, thermal degradation is a complex process influenced by the nature of the side groups. researchgate.net The degradation of vinyl polymers can be initiated by heat, light, or stress and often involves the formation of free radicals, leading to chain scission or elimination of side groups. youtube.com

Thermogravimetric analysis (TGA) is commonly used to study the thermal stability of polymers by measuring weight loss as a function of temperature. researchgate.net Poly(vinyl ether)s typically degrade in a single step, though the exact temperature range and mechanism depend on the side chain. researchgate.net For poly[this compound], two primary degradation pathways are conceivable:

Side-Chain Elimination: The ether linkage in the side chain could be a weak point, leading to the elimination of the vinyloxyaryl ketone group.

Main-Chain Scission: Random cleavage of the polymer backbone can occur, leading to a decrease in molecular weight. This can be initiated by radicals formed from the degradation of the side groups. nih.gov

The presence of the aromatic ketone group in the side chain might influence the degradation mechanism. Studies on poly(vinyl acetate), for example, show a two-step degradation involving the elimination of the side group followed by the degradation of the resulting polyene backbone. core.ac.ukresearchgate.net The aromatic nature of the side group in poly[this compound] could potentially enhance thermal stability compared to simple alkyl vinyl ether polymers. Kinetic analysis using methods like Ozawa–Flynn–Wall (OFW) or Kissinger–Akahira–Sunose (KAS) can be employed to determine the activation energy of the degradation process, providing further insight into the stability of the polymer. researchgate.net

Interactive Table: Thermal Decomposition Data for Structurally Related Polymers

PolymerDecomposition Onset (°C)Main Degradation Step (°C)Degradation Mechanism
Poly(vinyl alcohol) ~220-300350-500Two-step: Dehydration of hydroxyl groups, followed by C-C bond rupture. researchgate.net
Poly(isobutyl vinyl ether) ~300~350-400Primarily main-chain scission. nih.gov
Poly(2-Phthalimide Ethyl Vinyl Ether) ~350~400-450Dependent on the complex side group, likely involving both side-chain and main-chain reactions. researchgate.netresearchgate.net

Structure-Property Relationships in Poly(vinyloxyaryl ketone) Systems

Understanding the relationship between the molecular structure and the macroscopic properties is fundamental to designing new materials. For poly(vinyloxyaryl ketone) systems, key structural features influencing properties include the polar ether and ketone groups, the rigid aromatic ring, and the polymer backbone architecture.

Influence of Polar Groups: The ketone and ether functionalities introduce polarity to the polymer. This polarity enhances adhesion to polar substrates and can influence solubility in organic solvents. nih.gov The ketone group, in particular, can participate in hydrogen bonding with other molecules, affecting the material's mechanical properties and compatibility in blends.

Role of the Aromatic Side Chain: The phenyl ring in the side chain imparts rigidity, which is expected to increase the glass transition temperature (Tg) of the polymer compared to its aliphatic counterparts. This rigidity contributes to higher mechanical strength and thermal stability. researchgate.net

Effect of Tacticity: As discussed in section 4.3.1, stereoregularity is a critical factor. An isotactic poly[this compound] would likely be a semicrystalline material with a distinct melting point and enhanced tensile properties, whereas an atactic version would be amorphous with a lower softening point. nsf.gov

Impact of Molecular Weight: As with most polymers, increasing the molecular weight of poly[this compound] will generally lead to an increase in mechanical properties such as tensile strength and toughness, up to a certain plateau. Melt viscosity will also increase with molecular weight, which is a key parameter for melt processing. researchgate.net

Copolymer Composition: The properties can be systematically tuned through copolymerization (section 4.3.2). The ratio and distribution of comonomers will determine the final properties, allowing for a spectrum of materials ranging from rigid plastics to flexible elastomers.

By carefully controlling these structural parameters, a wide range of materials based on this compound can be developed for various applications. researchgate.netmonash.edu

Advanced Spectroscopic and Computational Analyses for Mechanistic Understanding

Spectroscopic Characterization for Reaction Progress and Intermediate Detection

Spectroscopic techniques are vital for real-time monitoring of chemical transformations. They provide snapshots of the reacting system, allowing for the identification of reactants, products, and short-lived intermediates, thereby offering direct evidence for proposed mechanistic pathways.

Application of High-Resolution NMR Spectroscopy for Mechanistic Elucidation and Structural Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. For 1-(3-(Vinyloxy)phenyl)ethanone, both ¹H and ¹³C NMR would provide a detailed map of the molecule's connectivity.

In a mechanistic study, NMR is used to track the disappearance of reactant signals and the appearance of product signals over time. For instance, in a reaction involving the vinyloxy group, such as hydrolysis or polymerization, the characteristic signals of the vinyl protons (=CH₂ and -O-CH=) would diminish.

Expected ¹H NMR Resonances for this compound:

Vinylic Protons: The three protons of the vinyloxy group (-O-CH=CH₂) would appear as a characteristic AMX spin system, with distinct doublets of doublets for the geminal and cis/trans couplings.

Aromatic Protons: The protons on the phenyl ring would appear in the aromatic region, with splitting patterns determined by their substitution.

Methyl Protons: The acetyl group's methyl protons (-C(O)CH₃) would present as a singlet.

By acquiring spectra at various time points during a reaction, kinetic data can be extracted. Furthermore, advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can help distinguish between species of different sizes in the reaction mixture, such as monomers, oligomers, and polymers. In-situ NMR, where the reaction is run directly in the NMR spectrometer, is particularly powerful for detecting reactive intermediates that may have short lifetimes.

Mass Spectrometry Techniques (e.g., ESI-TOF-MS) for Reaction Pathway Intermediates and Product Confirmation

Mass spectrometry (MS) is exceptionally sensitive for detecting molecules based on their mass-to-charge ratio (m/z). Techniques like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) are particularly well-suited for mechanistic studies because they can ionize molecules directly from solution with minimal fragmentation, allowing for the detection of delicate intermediates.

During a reaction of this compound, aliquots could be analyzed by ESI-TOF-MS to:

Confirm Product Mass: The expected product's molecular weight can be confirmed with high accuracy.

Identify Intermediates: By carefully examining the mass spectra at different reaction times, peaks corresponding to proposed intermediates (e.g., protonated species, adducts) can be identified. For example, in an acid-catalyzed hydrolysis, an intermediate where a water molecule has added across the vinyl double bond might be detectable.

Characterize Byproducts: Small amounts of unexpected byproducts can be readily identified, providing a more complete picture of the reaction network.

The high resolution of TOF analyzers allows for the determination of elemental compositions, lending further confidence to the assignment of observed peaks.

Infrared Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is an effective tool for monitoring the progress of a reaction by tracking changes in functional groups. The principle is based on the absorption of specific frequencies of IR light by molecular vibrations.

For this compound, key vibrational modes would be monitored.

Functional GroupCharacteristic IR Absorption (cm⁻¹)Application in Reaction Monitoring
C=O (Ketone)~1685Changes in this band could indicate reactions at the acetyl group.
C=C (Vinyl)~1640Disappearance of this peak would signify reaction of the vinyl group.
C-O-C (Ether)~1250-1000Alteration of this band would occur during cleavage of the ether linkage.

Attenuated Total Reflectance (ATR) FTIR probes can be immersed directly into a reaction vessel, enabling continuous, real-time monitoring of these functional group transformations without the need for sampling. This provides immediate kinetic and mechanistic insights.

Quantum Mechanical and Computational Chemistry Approaches

Computational chemistry provides a theoretical lens to view reaction mechanisms, complementing experimental data by modeling aspects that are difficult or impossible to observe directly, such as the exact structure of transition states.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States

Density Functional Theory (DFT) is a widely used computational method that can predict molecular structures, energies, and properties with a good balance of accuracy and computational cost.

For a proposed reaction of this compound, DFT calculations would be employed to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Map the Reaction Energy Profile: By locating the transition state (the energy maximum along the reaction coordinate), the activation energy barrier can be calculated. This profile reveals the energetic feasibility of a proposed mechanism. For instance, comparing the energy barriers for different potential pathways allows for a theoretical prediction of the most likely mechanism.

These calculations provide invaluable insights into the fleeting transition states, revealing the precise geometry of bond-making and bond-breaking processes.

Theoretical Kinetic and Mechanistic Studies on Vinyl Ether Reactions

Building upon DFT calculations, more advanced theoretical studies can model the kinetics of reactions involving the vinyl ether group. Vinyl ethers are known to react through various mechanisms, including hydrolysis, cycloaddition, and polymerization, often involving ionic or radical intermediates.

Theoretical studies on analogous vinyl ether reactions have successfully modeled:

Ozonolysis Mechanisms: Computational work has detailed the cycloaddition of ozone to the vinyl double bond, the formation of primary ozonides, and their subsequent fragmentation pathways. academie-sciences.frnih.gov

Radical Reactions: The kinetics and mechanisms of reactions with atmospheric radicals like OH and NO₃ have been investigated, elucidating addition and abstraction pathways. nih.govstrath.ac.uk

Thermodynamic Properties: Enthalpies of formation, entropies, and heat capacities for vinyl ethers and their associated radicals have been determined using ab initio methods, which are crucial for accurate kinetic modeling. researchgate.net

These theoretical approaches, when applied to this compound, would allow for the prediction of rate constants and the determination of how the aromatic acetylphenyl group influences the reactivity of the vinyl ether moiety compared to simpler alkyl vinyl ethers.

Prediction and Analysis of Regioselectivity and Stereoselectivity in Syntheses and Reactions

The prediction and rationalization of regioselectivity and stereoselectivity in the synthesis and reactions of this compound are heavily reliant on advanced spectroscopic and computational methodologies. While specific experimental and computational studies exclusively targeting this molecule are not extensively documented in publicly available literature, a robust framework for its analysis can be constructed from established principles and computational studies on analogous compounds, such as aryl vinyl ethers and substituted acetophenones.

Computational Approaches to Predicting Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the outcomes of organic reactions. For a molecule like this compound, which possesses two primary reactive sites—the vinyloxy group and the ethanone (B97240) carbonyl group—DFT calculations can provide critical insights into both regioselective and stereoselective processes.

These computational models are used to calculate the energies of potential transition states, intermediates, and products. The pathway with the lowest activation energy is generally the most kinetically favored, thus allowing for the prediction of the major product. Factors such as steric hindrance, electronic effects of substituents, and the nature of the reagents and catalysts can be modeled to understand their influence on the reaction's trajectory.

Regioselectivity in Reactions of the Vinyloxy Group

The vinyloxy group in this compound is susceptible to electrophilic attack. The regioselectivity of such reactions, for instance in hydrohalogenation or Heck arylation, is determined by the relative stability of the possible carbocation intermediates or the transition states leading to them.

Computational studies on similar aryl vinyl ethers have demonstrated that the electronic and steric influence of ligands on a metal catalyst can dictate the regiochemical outcome. For example, in palladium-catalyzed Heck arylations of acyclic vinyl ethers, DFT calculations have supported a ligand-driven selectivity rationale, where bulky phosphine (B1218219) ligands favor the formation of the linear β-product. nih.gov This is achieved by sterically disfavoring the alternative pathway. A similar approach could be employed to predict the regioselectivity of analogous reactions involving this compound.

A hypothetical analysis of an electrophilic addition of an electrophile (E+) to the vinyl group is presented in the table below. The predicted selectivity would be based on the calculated stability of the resulting carbocation intermediates.

IntermediateStructureRelative Stability (Predicted)Rationale
α-carbocation Less StableThe electron-withdrawing effect of the adjacent oxygen atom destabilizes the positive charge.
β-carbocation More StableThe positive charge is stabilized by resonance with the lone pair of electrons on the oxygen atom.

This table is a predictive representation based on general chemical principles, not on specific published computational data for this compound.

Stereoselectivity in Reactions of the Ethanone Group

The carbonyl group of the ethanone moiety is a key site for nucleophilic addition, which can lead to the formation of a new stereocenter. The stereoselectivity of such reactions, for example, in reductions or Grignard reactions, can be predicted by analyzing the transition state energies for the formation of different stereoisomers.

DFT analyses have been successfully used to explain the stereochemical outcomes of reactions involving acetophenone (B1666503) derivatives. researchgate.net These studies often reveal that subtle steric and electronic interactions between the incoming nucleophile, the substrate, and any chiral auxiliaries or catalysts determine the facial selectivity of the attack on the prochiral carbonyl carbon. Unfavorable steric interactions in one transition state will raise its energy, leading to a preference for the formation of the other diastereomer. researchgate.net

For this compound, computational modeling could predict the stereochemical outcome of a nucleophilic addition by comparing the energies of the transition states leading to the (R) and (S) products.

Transition StateAttacking NucleophileProduct StereochemistryRelative Energy (Hypothetical)
TS-1 Nu:-(R)-productΔG‡
TS-2 Nu:-(S)-productΔG‡ + ΔΔG‡

This table illustrates the type of data that would be generated from a computational study to predict stereoselectivity. The values are placeholders.

The difference in the free energies of activation (ΔΔG‡) between the two transition states would determine the enantiomeric or diastereomeric excess of the product. A larger ΔΔG‡ would correspond to higher selectivity. These computational approaches are invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired regio- and stereochemical outcomes. rsc.org

Emerging Research Trajectories and Future Outlook for 1 3 Vinyloxy Phenyl Ethanone

Development of Innovative Catalytic Systems for Efficient Vinyloxyaryl Ketone Synthesis

The synthesis of vinyloxyaryl ketones, including 1-(3-(vinyloxy)phenyl)ethanone, relies heavily on the efficient formation of the vinyl ether linkage. Modern research is geared towards developing catalytic systems that offer high yields, mild reaction conditions, and broad substrate scope.

A prominent strategy is the palladium-catalyzed transetherification reaction. This method involves the reaction of a corresponding hydroxyl-substituted aryl ketone with a simple vinyl ether, such as ethyl vinyl ether (EVE), which acts as the vinyl group donor. Studies have shown that an air-stable palladium catalyst, generated in situ from palladium(II) acetate (B1210297) and a ligand like 1,10-phenanthroline, can effectively catalyze this transformation. academie-sciences.fr The optimization of reaction parameters—including solvent, catalyst loading, and the molar ratio of EVE to the alcohol—is crucial for achieving high conversion and yield. academie-sciences.fr For instance, research on the synthesis of various functional vinyl ethers has demonstrated that good to excellent yields can be obtained at room temperature, highlighting the mildness of this catalytic approach. academie-sciences.fr

Below is a table summarizing typical results for the palladium-catalyzed synthesis of functional vinyl ethers, illustrating the versatility of the method which is applicable to precursors for vinyloxyaryl ketones.

EntryAlcohol PrecursorCatalyst SystemConversion (%)Yield (%)
12-(Hydroxymethyl) furan (B31954)Pd(OAc)₂ / 1,10-phenanthroline6959
23,4,5-Trimethoxybenzyl alcoholPd(OAc)₂ / 1,10-phenanthroline8275
3Tetraethylene glycolPd(OAc)₂ / 1,10-phenanthroline7550 (mono-adduct)
Data derived from studies on palladium-catalyzed transetherification reactions applicable to vinyl ether synthesis. academie-sciences.fr

Beyond palladium, older methods involving copper-based catalysts, such as cuprous bromide, have been used for synthesizing related aryl ethers, like 1-(3-phenoxyphenyl)ethanone. While not a direct vinylation, these Ullmann-type couplings of phenols demonstrate the utility of copper catalysis in forming aryl-oxygen bonds, suggesting a potential alternative catalytic pathway for vinyloxyaryl ketone synthesis that warrants further innovation.

Exploration of Novel Reaction Manifolds and Synthetic Transformations for the Compound

The dual functionality of this compound makes it a versatile platform for a variety of synthetic transformations. Research is exploring reactions that selectively target the vinyl ether group or the ketone, as well as transformations that involve both.

The electron-rich double bond of the vinyl ether moiety is a key site for reactivity.

Cycloaddition Reactions: Vinyl ethers are excellent partners in cycloaddition reactions. For instance, they can undergo hetero-Diels-Alder reactions with electron-poor dienes to form six-membered heterocyclic rings. acs.orgnih.gov They are also known to participate in [2+2] cycloadditions with ketenes to yield cyclobutanone (B123998) derivatives. acs.org These reactions provide pathways to complex molecular architectures from the relatively simple monomer.

Heck Arylation: The Mizoroki-Heck reaction allows for the palladium-catalyzed arylation of the vinyl ether group. Depending on the catalytic system and reaction conditions, this can lead to either α- or β-arylated products, which can be subsequently hydrolyzed to form aryl methyl ketones or β-aryl aldehydes, respectively. rsc.orgnih.gov This transformation offers a powerful method for carbon-carbon bond formation and further functionalization.

Hydrolysis and Addition: Under acidic conditions, the vinyl ether group is readily hydrolyzed to yield the corresponding phenol (B47542) (3-hydroxyacetophenone) and acetaldehyde. This reactivity allows the vinyloxy group to be used as a protecting group for phenols. Furthermore, various addition reactions can occur across the double bond. sci-hub.se

The ketone group also presents opportunities for transformation:

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 1-(3-(vinyloxy)phenyl)ethanol. This transformation is of particular interest as it can be achieved enantioselectively using biocatalytic methods, providing access to chiral building blocks. nih.gov

Oximation and Condensation: The ketone can react with hydroxylamine (B1172632) to form an oxime or undergo various condensation reactions, such as aldol (B89426) or Knoevenagel condensations, to build more complex molecular structures.

A particularly intriguing avenue is the acs.orgacs.org-sigmatropic rearrangement, specifically the Claisen rearrangement. While the classic aromatic Claisen rearrangement involves an allyl aryl ether, the underlying principles of pericyclic reactions suggest potential for related transformations, providing a route to novel isomers and carbon skeletons under thermal or photochemical conditions. wikipedia.orglibretexts.org

Rational Design and Synthesis of Tailored Polymeric Materials from Vinyloxyaryl Ketone Monomers

A primary focus of research on this compound is its use as a monomer for creating specialized polymers. Both the vinyl ether and the ketone functionalities can be leveraged to control polymerization and impart unique properties to the resulting materials. Vinyl ketones are a class of monomers known to be polymerizable through various mechanisms, including radical, cationic, and anionic pathways.

Recent studies on vinyl ketones with bulky substituents have demonstrated their ability to undergo free-radical polymerization using common initiators like azobisisobutyronitrile (AIBN). njchm.com This allows for the synthesis of poly(vinyl ketone)s, which are noted for being photo-responsive and degradable. acs.org

To achieve greater control over the polymer architecture, advanced polymerization techniques are being employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been successfully applied to vinyl ketone monomers. njchm.com This technique enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ), which is crucial for creating materials with predictable and uniform properties. njchm.com The use of RAFT agents results in a more controlled polymerization process compared to conventional free-radical methods. njchm.com

The table below compares the outcomes of conventional versus controlled radical polymerization for a representative vinyl ketone monomer.

Polymerization MethodInitiator / AgentMonomer Conversion (%)Molecular Weight (Mₙ, g/mol )Dispersity (Đ)
Conventional RadicalAIBNHighVariable, e.g., 25,000Broad (>1.5)
RAFT PolymerizationAIBN + RAFT AgentModerate to HighControlled, e.g., 10,000Narrow (<1.3)
Illustrative data based on findings for radical polymerization of vinyl ketone monomers. njchm.com

The presence of the ketone and aromatic functionalities within the polymer backbone derived from this compound is expected to confer specific properties, such as higher glass transition temperatures and the potential for post-polymerization modification.

Integration of this compound in Bio-Based and Sustainable Chemical Methodologies

The push towards green chemistry is driving research into the use of renewable feedstocks and sustainable synthetic methods. This compound and its derivatives are being explored within this context.

A significant trend is the development of bio-based polymers. Research has shown that vinyl ether monomers can be synthesized from renewable resources like soybean oil and menthol (B31143). organic-chemistry.orgresearchgate.net These bio-derived monomers can then be polymerized, often via cationic polymerization, to create poly(vinyl ether)s for applications such as alkyd-type surface coatings. organic-chemistry.orgresearchgate.net This approach reduces reliance on petrochemical feedstocks and can lead to materials with a more favorable environmental footprint. The synthesis of these polymers is often more energy-efficient than traditional high-temperature condensation polymerizations. researchgate.net

Furthermore, biocatalysis offers a sustainable and highly selective method for chemical transformations. For example, the asymmetric reduction of ketone precursors, such as 3'-(trifluoromethyl)acetophenone, to valuable chiral alcohols has been achieved with high enantiomeric excess using recombinant E. coli whole cells. nih.gov This whole-cell catalysis operates under mild, aqueous conditions and represents a green alternative to chemical methods that may use heavy metal catalysts. nih.gov Applying such biocatalytic systems to this compound could provide an environmentally friendly route to important chiral derivatives. The integration of surfactants or natural deep eutectic solvents (NADES) can further enhance the efficiency of these biotransformations by improving substrate solubility. nih.gov

Advanced Research in Functional Materials Leveraging the Compound's Unique Structure

The distinct structure of polymers derived from this compound makes them promising candidates for a range of advanced functional materials.

Photoresists: Vinyl ethers are key components in chemically amplified photoresist systems used in microfabrication. In these systems, a polymer with acidic groups (like poly(p-hydroxystyrene)) is blended with a vinyl ether crosslinker and a photoacid generator (PAG). During a prebake step, thermal crosslinking makes the film insoluble. Upon exposure to UV light, the PAG releases an acid, which catalyzes the cleavage of the crosslinks during a post-exposure bake. This cleavage renders the exposed areas soluble in a developer, allowing for the creation of a positive-tone image. The ability to tailor the polymer backbone and crosslinker allows for fine-tuning of properties for advanced lithography.

Functional Coatings: As mentioned, bio-based poly(vinyl ether)s are being actively investigated for use as surface coatings. These polymers, derived from plant oils, can undergo crosslinking at ambient conditions through autoxidation of the fatty acid chains, similar to the drying process of traditional alkyd resins. organic-chemistry.org The incorporation of rigid structures, such as those from menthol or the aromatic ring of this compound, into the polymer backbone can significantly increase the glass transition temperature and improve the mechanical properties of the final crosslinked film. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(Vinyloxy)phenyl)ethanone, and how do reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts acylation is a common method: React 3-vinyloxybenzaldehyde with acetyl chloride in the presence of AlCl₃ (anhydrous conditions, 0–5°C). Yield depends on stoichiometry and catalyst purity .
  • Alternative: Condensation reactions using 3-hydroxyacetophenone with vinylating agents (e.g., vinyl bromide, K₂CO₃ in DMF, 80°C) .
    • Key Variables :
  • Catalyst choice (AlCl₃ vs. FeCl₃), solvent polarity, and moisture control (hydrolysis risks).
  • Table 1 : Yield comparison under varying conditions:
CatalystSolventTemp (°C)Yield (%)
AlCl₃DCM0–572–85
FeCl₃Toluene2558–65

Q. How is this compound characterized structurally and functionally?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Identify vinyloxy (δ 4.5–6.5 ppm for CH₂=CH-O) and acetyl (δ 2.6 ppm for CH₃CO) groups .
  • FT-IR : C=O stretch at ~1680 cm⁻¹; vinyl C-O-C at ~1240 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 176.2 (calculated for C₁₀H₁₀O₂) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In-Vitro Screening :

  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms using fluorometric assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination) .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Kinetic Studies :

  • Use isotopic labeling (e.g., D₂O) to track proton transfer in vinyloxy group reactions .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic aromatic substitution .

Q. How can advanced NMR techniques resolve ambiguities in its stereochemical configuration?

  • 2D NMR Strategies :

  • NOESY/ROESY : Detect spatial proximity between vinyl protons and aromatic ring substituents .
  • HSQC : Correlate ¹H-¹³C couplings to confirm acetyl group orientation .

Q. What molecular interactions drive its binding to biological targets?

  • Biophysical Studies :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to serum albumin (KD values) .
  • Molecular Docking : Simulate interactions with COX-2 active site (AutoDock Vina) .

Q. How do computational models predict its stability under physiological conditions?

  • In Silico Analysis :

  • Molecular Dynamics (MD) Simulations : Assess hydrolytic degradation of the vinyloxy group at pH 7.4 .
  • QSPR Models : Correlate logP (2.1) with membrane permeability .

Q. What strategies mitigate instability during long-term storage?

  • Experimental Optimization :

  • Lyophilization : Store under argon at -20°C with desiccants (moisture < 0.1%) .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.